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molecular formula C6H7BrN2OS B8526152 2-Bromo-4-propionamidothiazole

2-Bromo-4-propionamidothiazole

Cat. No. B8526152
M. Wt: 235.10 g/mol
InChI Key: MAGYYISTECKQSS-UHFFFAOYSA-N
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Patent
US04148904

Procedure details

4-Amino-2-bromothiazole hydrobromide (6.5g) was suspended in propionic anhydride (25 ml.) with stirring; then treated with pyridine (12.5 ml.) over 15 minutes, maintaining reaction temperature at 0° C. with an ice bath. After the addition was complete, the reaction mixture was stirred for 2 hours at room temperature, then poured onto 20% aqueous sodium acetate (250 ml.) and stirred for 30 minutes. The precipitate was removed by filtration and washed with water. The solid was air dried and extracted with hexane, in a Soxhlet apparatus. The hexane was cooled and the crystals collected and recrystallised to give the title compound (2.8 g.) m.p. 122°-5° C. (Found: C, 31.1; H, 3.1; N, 11.9. C6H7BrN2OS requires C, 30.7; H, 3.0; N, 11.9%).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
11.9%

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[N:4]=[C:5]([Br:8])[S:6][CH:7]=1.N1C=C[CH:12]=[CH:11][CH:10]=1.C([O-])(=[O:17])C.[Na+]>C(OC(=O)CC)(=O)CC>[Br:8][C:5]1[S:6][CH:7]=[C:3]([NH:2][C:10](=[O:17])[CH2:11][CH3:12])[N:4]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
Br.NC=1N=C(SC1)Br
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(CC)(=O)OC(CC)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
reaction temperature at 0° C. with an ice bath
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 hours at room temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane, in a Soxhlet apparatus
TEMPERATURE
Type
TEMPERATURE
Details
The hexane was cooled
CUSTOM
Type
CUSTOM
Details
the crystals collected
CUSTOM
Type
CUSTOM
Details
recrystallised

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=C(N1)NC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 11.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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